Technical Monograph: 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Technical Monograph: 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
The following technical guide details the properties, synthesis, and application of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile , a critical intermediate in the development of irreversible tyrosine kinase inhibitors (TKIs).
CAS Number: 936497-84-6[1][2][3]
Executive Summary
6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is a highly functionalized quinoline scaffold used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) inhibitors.[2][3] Its structural design incorporates three distinct "handles" for medicinal chemistry optimization:
-
C4-Chloro: A labile site for Nucleophilic Aromatic Substitution (
) with anilines to establish the hinge-binding motif.[2][3] -
C6-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the solvent-accessible region of the kinase pocket.[2][3]
-
C7-Fluoro: A metabolic blocker that modulates the electronic properties of the quinoline ring, influencing the
of the N1 nitrogen.[2][3]
This compound serves as a "privileged structure" in oncology drug discovery, enabling the rapid generation of focused libraries for kinase selectivity profiling.[2][3]
Chemical Identity & Physical Properties[3][4][5][6][7][8]
| Property | Data |
| CAS Number | 936497-84-6 |
| IUPAC Name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 285.50 g/mol |
| Appearance | Pale-yellow to yellow-brown solid |
| Melting Point | >200°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[2][3][4] |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |
Synthesis Protocol (Gould-Jacobs Reaction)[3][4]
The industrial-standard synthesis follows a modified Gould-Jacobs reaction , proceeding through an aniline condensation, thermal cyclization, and chlorination.[2][3]
Retrosynthetic Analysis
The scaffold is disassembled into two primary precursors:[2][3]
Step-by-Step Methodology
Phase 1: Condensation (Enamine Formation) [2][3]
-
Reagents: 4-Bromo-3-fluoroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).[2][3]
-
Protocol: Reflux the aniline and the ethoxymethylene derivative for 2–4 hours. The reaction is driven by the elimination of ethanol.[2][3]
-
Checkpoint: Monitor TLC for the disappearance of the aniline.[2][3] The product (enamine) often precipitates upon cooling.[2][3]
Phase 2: Thermal Cyclization (Formation of Quinolone) [2][3]
-
Reagents: Enamine intermediate from Phase 1.
-
Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).[2][3]
-
Protocol:
-
Heat Dowtherm A to 250°C .
-
Add the enamine portion-wise to the boiling solvent. Caution: Rapid ethanol evolution occurs.[2][3]
-
Maintain temperature for 30–60 minutes to effect intramolecular cyclization.
-
Cool to room temperature; add hexane to precipitate the 4-hydroxy-6-bromo-7-fluoroquinoline-3-carbonitrile .
-
-
Mechanism: Thermal electrocyclic ring closure followed by oxidation/tautomerization.[2][3]
Phase 3: Chlorination (Aromatization) [2][3]
-
Reagents: 4-Hydroxy intermediate, Phosphorus Oxychloride (
).[2][3] -
Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).[2][3]
-
Protocol:
-
Suspend the 4-hydroxy intermediate in neat
(5–10 vol). -
Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the chloride forms.[2][3]
-
Quench: Pour the cooled reaction mixture onto crushed ice/ammonia water. Critical Safety Step: Exothermic hydrolysis of excess
.[2][3] -
Filter the resulting solid (6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile).[2][3]
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Gould-Jacobs pathway.
Reactivity & Medicinal Chemistry Applications[3][4][9]
This compound is designed as a "hub" for divergent synthesis. The reactivity order is strictly defined by the electronic nature of the quinoline ring.[2][3]
Reactivity Hierarchy
-
C4-Position (
): Most reactive.[2][3] The chlorine is activated by the electron-withdrawing nitrile group at C3 and the ring nitrogen.[2][3] -
C6-Position (Pd-Coupling): The bromine atom allows for late-stage diversification.[2][3]
-
C7-Position (
): The fluorine is activated by the ortho-nitrogen and para-nitrile, but is less reactive than the C4-Cl.[2][3]
Strategic Application: EGFR Inhibitor Design
In the development of drugs like Pelitinib or Neratinib analogs, the C4-aniline provides affinity, while the C6-substituent often carries a Michael acceptor (acrylamide) to covalently bind to Cysteine 797 in the EGFR ATP pocket.[2][3]
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of the scaffold.[2][3]
Safety & Handling
-
Engineering Controls: All operations involving
must be performed in a functioning fume hood due to the generation of HCl gas. -
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3]
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The C4-Cl bond is susceptible to hydrolysis over long periods if exposed to moisture.[2][3]
References
-
Sigma-Aldrich. (n.d.).[2][3] 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile Product Sheet. Retrieved from [2][3]
-
PubChem. (2025).[2][3][4] Compound Summary: 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile (CAS 936497-84-6).[1][2][3] National Library of Medicine.[2][3] Retrieved from [2][3][5]
-
Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2][3] (Foundational synthesis method).[2][3]
-
Wissner, A., et al. (2003).[2][3] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[2][3] Journal of Medicinal Chemistry, 46(1), 49-63.[2][3] (Context for 3-cyanoquinoline kinase inhibitors).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]
